molecular formula C17H22N2O3 B2374160 N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201705-79-3

N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2374160
CAS No.: 2201705-79-3
M. Wt: 302.374
InChI Key: DLFLLCKZRGELKY-UHFFFAOYSA-N
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Description

N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and an amide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, which can be synthesized via the cyclization of appropriate precursors. The methoxyphenyl group is then introduced through a substitution reaction. The final step involves the formation of the amide bond, which can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an amine derivative .

Scientific Research Applications

N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The pyrrolidine ring and methoxyphenyl group are crucial for binding to these targets, which may include enzymes or receptors involved in various biological pathways. The compound’s effects are mediated through modulation of these pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)pyrrolidine-2-carboxamide
  • N-(2-Methoxyphenyl)pyrrolidine-2,5-dione
  • N-(2-Methoxyphenyl)pyrrolidine-2-one

Uniqueness

N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its interactions with biological targets .

Properties

IUPAC Name

N-[2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-16(20)18(2)12-17(21)19-10-9-13(11-19)14-7-5-6-8-15(14)22-3/h4-8,13H,1,9-12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFLLCKZRGELKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(C1)C2=CC=CC=C2OC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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